molecular formula C15H16N2O B14350842 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 92887-67-7

4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one

Cat. No.: B14350842
CAS No.: 92887-67-7
M. Wt: 240.30 g/mol
InChI Key: SIDCOMABVOAPQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of hydrazones derived from α-dicarbonyl compounds . The reaction is often carried out in the presence of a base such as sodium ethoxide (NaOEt) and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Transition metal-free methodologies have also been explored for the sustainable production of quinoxalin-2(1H)-ones .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have significant biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pathways involved often include disruption of DNA synthesis, inhibition of protein kinases, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the quinoxaline ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

CAS No.

92887-67-7

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-ethyl-5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-one

InChI

InChI=1S/C15H16N2O/c1-3-17-9-8-16-13-11-6-4-5-7-12(11)15(18)10(2)14(13)17/h4-7H,3,8-9H2,1-2H3

InChI Key

SIDCOMABVOAPQD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN=C2C1=C(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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